Randaiol

Descripción general

Descripción

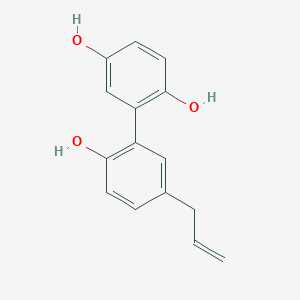

Randaiol, also known as 5-allyl-2,2’,5’-biphenyltriol, is a naturally occurring phenolic compound. It is primarily isolated from the stem bark of Magnolia officinalis. This compound is known for its antioxidant and anti-inflammatory properties, making it a compound of interest in various scientific fields .

Aplicaciones Científicas De Investigación

Randaiol has a wide range of applications in scientific research:

Chemistry: Used as an antioxidant in various chemical reactions to prevent oxidation of sensitive compounds.

Biology: Studied for its anti-inflammatory properties and its ability to inhibit nitric oxide production.

Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and oxidative stress-related conditions.

Industry: Utilized as a natural antioxidant in food and cosmetic industries to extend shelf life and prevent degradation of products .

Mecanismo De Acción

Target of Action

Randaiol, a potent antioxidant, primarily targets Reactive Oxygen Species (ROS) in the body . ROS are formed as an inevitable byproduct of the normal metabolism of oxygen and play a vital role in many physiological processes . High levels of ros can be detrimental, leading to lipid peroxidation, protein oxidation, and dna damage, which can result in cell dysfunction and death .

Mode of Action

This compound interacts with its targets by inhibiting Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) production . This interaction results in the compound exhibiting anti-inflammatory and antioxidant activities .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ROS pathway. By inhibiting LPS-induced NO production, this compound helps maintain the balance between the production and degradation of ROS . This action prevents the accumulation of large amounts of ROS, which are highly reactive and can cause cellular damage .

Result of Action

The primary result of this compound’s action is the prevention of ROS-induced cellular damage . By inhibiting LPS-induced NO production, this compound reduces the levels of ROS in the body, thereby preventing lipid peroxidation, protein oxidation, and DNA damage . This action ultimately prevents cell dysfunction and death, which are widely considered to be the main causes of various diseases, including diabetic complications and neurodegenerative diseases .

Análisis Bioquímico

Biochemical Properties

Randaiol plays a significant role in biochemical reactions. It has been found to inhibit LPS-induced NO production .

Cellular Effects

Its ability to inhibit LPS-induced NO production suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Its known ability to inhibit LPS-induced NO production suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Randaiol can be synthesized through a series of chemical reactions starting from commercially available 4-allylanisole. The synthesis involves the conversion of the methyl group of 4-allylanisole to methoxymethyl ether, followed by hydroboration and Suzuki coupling reactions. The final product is obtained by deprotecting the hydroxyl groups .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from Magnolia officinalis. The extraction process includes solvent extraction using organic solvents like chloroform and ethanol. The extracted compound is then purified through various chromatographic techniques to obtain high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions: Randaiol undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: this compound can undergo electrophilic substitution reactions, particularly at the phenolic hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride are used.

Substitution: Electrophilic reagents such as acyl chlorides and alkyl halides are commonly used.

Major Products Formed:

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Dihydro derivatives of this compound.

Substitution: Various substituted phenolic compounds

Comparación Con Compuestos Similares

Randaiol is unique due to its specific structure and properties. Similar compounds include:

Magnolol: Another phenolic compound from Magnolia species with similar antioxidant and anti-inflammatory properties.

Honokiol: Known for its neuroprotective and anti-cancer properties.

Magnaldehyde D: Exhibits similar antioxidant activities but differs in its molecular structure.

These compounds share similar bioactivities but differ in their specific molecular targets and pathways .

Propiedades

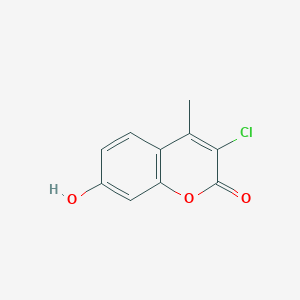

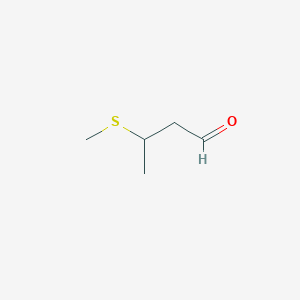

IUPAC Name |

2-(2-hydroxy-5-prop-2-enylphenyl)benzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-2-3-10-4-6-14(17)12(8-10)13-9-11(16)5-7-15(13)18/h2,4-9,16-18H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQCVMGDSBIIGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318736 | |

| Record name | Randaiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87562-14-9 | |

| Record name | Randaiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87562-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Randaiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What do we know about the presence of Randaiol in Magnolia officinalis?

A1: this compound has been identified as a constituent in various parts of the Magnolia officinalis plant. Studies have successfully isolated this compound from the stem bark [], leaves [], and the plant material sourced from China [].

Q2: Has there been any research on this compound's potential in addressing neurodegenerative diseases?

A2: While not extensively studied, one preliminary in silico study investigated the potential of several electron-shuttling compounds from Magnolia officinalis, including this compound, as potential candidates for Parkinson’s Disease treatment []. The study utilized molecular docking simulations to assess the binding affinity of these compounds to five Parkinson's Disease-related proteins. This compound, alongside magnatriol B and obovatol, demonstrated promising binding interactions with these proteins, suggesting its potential as a starting point for further research in this area [].

Q3: What analytical techniques are typically employed to characterize and quantify this compound?

A4: The isolation and structural characterization of this compound from natural sources commonly involve a combination of chromatographic and spectroscopic techniques. Researchers often utilize various chromatographic methods, including column chromatography and high-performance liquid chromatography (HPLC), to separate this compound from other compounds present in plant extracts [, , ]. The isolated compound is then characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.